molecular formula C14H15O4- B15170960 (1R,2S)-2-phenylmethoxycarbonylcyclopentane-1-carboxylate CAS No. 648432-93-3

(1R,2S)-2-phenylmethoxycarbonylcyclopentane-1-carboxylate

Cat. No.: B15170960
CAS No.: 648432-93-3
M. Wt: 247.27 g/mol
InChI Key: UGXGXOIZHUXYBO-NEPJUHHUSA-M
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Description

(1R,2S)-2-Phenylmethoxycarbonylcyclopentane-1-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. This compound is often utilized in various synthetic applications due to its structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-phenylmethoxycarbonylcyclopentane-1-carboxylate typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, followed by esterification to introduce the phenylmethoxycarbonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral ligands and catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where the phenylmethoxycarbonyl group can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1R,2S)-2-Phenylmethoxycarbonylcyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-phenylmethoxycarbonylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by acting as an inhibitor or activator, depending on the target.

Comparison with Similar Compounds

  • (1R,2S)-2-Phenylcyclopropanaminium
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine

Comparison:

    Structural Differences: While (1R,2S)-2-phenylmethoxycarbonylcyclopentane-1-carboxylate contains a cyclopentane ring, similar compounds like (1R,2S)-2-phenylcyclopropanaminium have a cyclopropane ring, leading to different chemical properties and reactivity.

    Reactivity: The presence of different functional groups and ring sizes affects the types of reactions these compounds undergo and their stability under various conditions.

    Applications: Each compound has unique applications based on its structure. For example, (1R,2S)-2-phenylcyclopropanaminium is used as a monoamine oxidase inhibitor, while this compound is more commonly used in synthetic organic chemistry.

Properties

CAS No.

648432-93-3

Molecular Formula

C14H15O4-

Molecular Weight

247.27 g/mol

IUPAC Name

(1R,2S)-2-phenylmethoxycarbonylcyclopentane-1-carboxylate

InChI

InChI=1S/C14H16O4/c15-13(16)11-7-4-8-12(11)14(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)/p-1/t11-,12+/m1/s1

InChI Key

UGXGXOIZHUXYBO-NEPJUHHUSA-M

Isomeric SMILES

C1C[C@H]([C@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Canonical SMILES

C1CC(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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